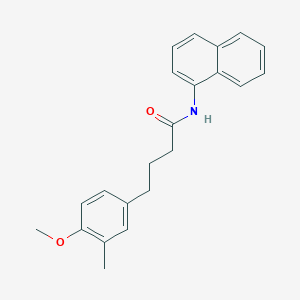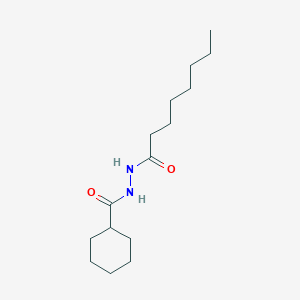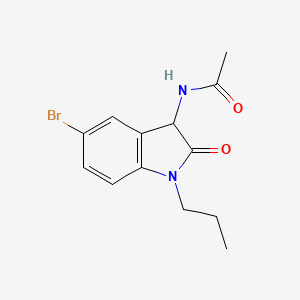![molecular formula C22H17FN4O2 B11565729 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565729.png)
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a pyrano ring, and various functional groups such as an amino group, a fluorophenyl group, and a carbonitrile group
Métodos De Preparación
The synthesis of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., mCPBA), reducing agents (e.g., sodium and ammonium chloride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity and can be studied for its potential effects on biological systems.
Medicine: The compound can be investigated for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparación Con Compuestos Similares
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or the presence of additional functional groups.
Pyrano[3,2-c]pyridine derivatives: These compounds share the pyrano[3,2-c]pyridine core structure but may have different substituents and functional groups.
Fluorophenyl-containing compounds: These compounds contain a fluorophenyl group and may exhibit similar chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and overall structure, which can lead to distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C22H17FN4O2 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17FN4O2/c1-13-10-18-20(22(28)27(13)12-14-6-4-5-9-26-14)19(16(11-24)21(25)29-18)15-7-2-3-8-17(15)23/h2-10,19H,12,25H2,1H3 |
Clave InChI |
COIVLILXJVYWSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N1CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanamine](/img/structure/B11565651.png)
![4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide](/img/structure/B11565666.png)
![N-[(1Z)-3-{(2E)-2-[(6-methoxynaphthalen-2-yl)methylidene]hydrazinyl}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11565679.png)
![ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11565680.png)
![3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11565688.png)
![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11565694.png)
![Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11565700.png)
![3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11565704.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11565705.png)

![5-(4-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11565716.png)


